2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid
Brand Name: Vulcanchem
CAS No.: 780022-12-0
VCID: VC18480092
InChI: InChI=1S/C6H8O5S2/c7-5-3-4(6(8)12-5)1-2-13(9,10)11/h3,7-8H,1-2H2,(H,9,10,11)
SMILES:
Molecular Formula: C6H8O5S2
Molecular Weight: 224.3 g/mol

2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid

CAS No.: 780022-12-0

Cat. No.: VC18480092

Molecular Formula: C6H8O5S2

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid - 780022-12-0

Specification

CAS No. 780022-12-0
Molecular Formula C6H8O5S2
Molecular Weight 224.3 g/mol
IUPAC Name 2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid
Standard InChI InChI=1S/C6H8O5S2/c7-5-3-4(6(8)12-5)1-2-13(9,10)11/h3,7-8H,1-2H2,(H,9,10,11)
Standard InChI Key SXJCCTLCIBGXGB-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1CCS(=O)(=O)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a thiophene ring substituted with hydroxyl groups at positions 2 and 5, linked to an ethanesulfonic acid group via a methylene bridge. The IUPAC name, 2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid, reflects this arrangement . The SMILES notation C1=C(SC(=C1CCS(=O)(=O)O)O)O\text{C1=C(SC(=C1CCS(=O)(=O)O)O)O} and InChIKey SXJCCTLCIBGXGB-UHFFFAOYSA-N provide precise descriptors for computational modeling and database referencing .

Physicochemical Characteristics

Key properties include:

  • Molecular Weight: 224.3 g/mol

  • Solubility: High water solubility due to the sulfonic acid group (SO3H-\text{SO}_3\text{H}) .

  • Acidity: The sulfonic acid (pKa1\text{p}K_a \approx -1) and phenolic hydroxyl groups (pKa10\text{p}K_a \approx 10) contribute to its pH-dependent behavior .

The compound’s structure enables participation in hydrogen bonding and π-π interactions, critical for biological recognition and material assembly processes.

Synthetic Methodologies

Challenges in Synthesis

  • Regioselectivity: Ensuring sulfonation occurs at the 3-position of the thiophene ring.

  • Stability of Hydroxyl Groups: Protection-deprotection strategies may be necessary to prevent oxidation during synthesis .

Applications in Medicinal Chemistry and Materials Science

Drug Design

The compound’s dual functionality (hydrophilic sulfonic acid and lipophilic thiophene) makes it a valuable pharmacophore for optimizing drug solubility and bioavailability. For example, sulfonic acid groups are integral to many antiviral and anticoagulant agents .

Materials Science

In polymer chemistry, sulfonated thiophenes serve as conductive dopants for organic semiconductors. The compound’s ability to stabilize charge carriers could improve the efficiency of organic light-emitting diodes (OLEDs) .

Comparative Analysis with Related Thiophene Derivatives

Compound NameStructural FeaturesKey Differences
2-Thiophenesulfonic AcidSingle sulfonic acid group at position 2Lacks hydroxyl groups, lower solubility
3,4-EthylenedioxythiopheneFused dioxane ringEnhanced conductivity, no sulfonic acid
2,5-DihydroxythiopheneHydroxyl groups at 2 and 5No sulfonic acid, limited applications

This comparison highlights the unique combination of redox activity and water solubility in 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid, distinguishing it from related derivatives .

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